molecular formula C4H8ClN B12835168 3-(Chloromethyl)azetidine

3-(Chloromethyl)azetidine

Cat. No.: B12835168
M. Wt: 105.56 g/mol
InChI Key: ZSVSHVVHSCJJHE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)azetidine (CAS: 1454775-50-8) is a high-value chemical building block of significant interest in pharmaceutical research and development. With the molecular formula C4H8ClN and a molecular weight of 105.57 g/mol, this compound features a reactive chloromethyl group attached to a saturated, four-membered azetidine ring, making it a versatile scaffold for synthesis . The primary research value of this compound lies in its application in medicinal chemistry, particularly as a key intermediate in the synthesis of more complex molecules. The azetidine ring is a sought-after motif in drug discovery, often used as a saturated bioisostere for other heterocycles to improve the physicochemical and pharmacokinetic properties of lead compounds. The reactive chlorine handle allows researchers to easily functionalize the molecule through various nucleophilic substitution reactions, facilitating the creation of novel chemical libraries. This makes it an indispensable reagent for constructing potential pharmacologically active compounds, including analogs of documented derivatives such as 1-(2,4-difluorophenyl)azetidine and other structured azetidines explored in research settings . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c5-1-4-2-6-3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSHVVHSCJJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Construction of 3 Chloromethyl Azetidine and Functionalized Azetidine Derivatives

Direct Ring Closure and Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, involving the formation of a C-N bond from a linear precursor. These methods often rely on the installation of appropriate functional groups at the 1- and 3-positions relative to the nitrogen atom to facilitate ring closure.

Reductive Cyclization of Halogenated Imines and Related Precursors

The reductive cyclization of γ-haloimines offers a pathway to the azetidine (B1206935) ring. clockss.org This method involves the formation of an imine from a γ-halo ketone or aldehyde, which is then reduced and cyclized in a single step or in a sequence. The choice of reducing agent is critical to favor the intramolecular nucleophilic attack of the nitrogen on the carbon bearing the halogen over intermolecular reactions or simple reduction of the imine.

While specific examples detailing the reductive cyclization to form 3-(chloromethyl)azetidine are not prevalent, the general strategy is applicable. The process would start with a precursor like 1,3-dichloro-2-(chloromethyl)propan-2-amine, which upon selective imine formation and subsequent reduction, could yield the desired azetidine ring. The challenge lies in the chemoselectivity of the reactions due to multiple reactive sites.

Base-Promoted Intramolecular Nucleophilic Displacement

One of the most common and direct methods for azetidine synthesis is the base-promoted intramolecular SN2 reaction of a γ-haloamine. clockss.org This approach involves the deprotonation of the amine by a base, which increases its nucleophilicity, followed by the displacement of a halide or other suitable leaving group from the γ-position.

The efficiency of this cyclization is dependent on several factors, including the nature of the substituent on the nitrogen, the choice of base, and the reaction conditions. Strong, non-nucleophilic bases are often employed to prevent competing intermolecular side reactions. For instance, the cyclization of N-substituted 3-amino-1-chloropropanes using bases like sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) can afford N-substituted azetidines. clockss.org The synthesis of 3-substituted azetidines, such as those with a chloromethyl group, can be achieved by starting with appropriately substituted 1,3-dihalopropanes and a primary amine. organic-chemistry.org

Precursor TypeBaseResulting AzetidineReference
γ-HaloamineNaHMDSN-Substituted Azetidine clockss.org
2,4-DibromobutyratePrimary AmineAzetidine-2-carboxylate clockss.org
N-(ω-chloroethyl)-Boc-glycineLDAN-Boc-azetidine-2-carboxylic acid clockss.org

Cyclization of Amino Alcohol and Halogenated Amine Derivatives

The cyclization of γ-amino alcohols is another versatile strategy for forming the azetidine ring. organic-chemistry.org This method requires the activation of the terminal hydroxyl group to convert it into a good leaving group, such as a tosylate or mesylate, which can then be displaced by the intramolecular nitrogen nucleophile. nih.gov Efficient methods for this activation have been developed that avoid toxic reagents and are tolerant of various functional groups. organic-chemistry.org

A common route involves the synthesis of a 1,3-amino alcohol, protection of the amine, activation of the alcohol, and finally, base-promoted cyclization. For example, commercially available 3-amino-1-propanol can be N-protected, the hydroxyl group converted to a tosylate, and then cyclized to form the corresponding N-protected azetidine. researchgate.net This method is widely applicable for the synthesis of various substituted azetidines.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines has also emerged as a powerful tool for azetidine synthesis. organic-chemistry.org This C-H activation strategy provides a direct route to the azetidine core from readily available precursors. rsc.org

PrecursorReagentsKey TransformationResulting ProductReference
γ-Amino alcohol1. TsCl, Pyridine (B92270); 2. BaseActivation of OH, then cyclizationN-Protected Azetidine researchgate.net
Picolinamide-protected aminePalladium catalyst, OxidantIntramolecular γ-C(sp³)–H aminationN-Picolinamide Azetidine organic-chemistry.orgrsc.org
cis-3,4-Epoxy amineLa(OTf)₃Intramolecular aminolysis3-Hydroxyazetidine nih.gov

Cycloaddition Reactions for Azetidine Core Formation

Cycloaddition reactions provide a powerful and convergent approach to the azetidine ring system, rapidly building molecular complexity by forming two new bonds in a single step.

Intermolecular and Intramolecular [2+2] Cycloadditions

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.gov This reaction can be performed in both an intermolecular and intramolecular fashion.

Intermolecular [2+2] Cycloadditions: In this approach, an imine and an alkene are irradiated with UV light, leading to the excited state of the imine which then undergoes cycloaddition with the alkene. rsc.org To prevent competing E/Z isomerization of the imine, which is a common undesired relaxation pathway, cyclic imines are often used. nih.govrsc.org Recent advancements have enabled visible-light-mediated intermolecular aza Paternò–Büchi reactions using oximes, which can be activated by an iridium photocatalyst via triplet energy transfer, allowing for the cycloaddition with a wide range of alkenes under mild conditions. researchgate.netnih.gov

Intramolecular [2+2] Cycloadditions: Azetidines can also be formed through intramolecular [2+2] cycloaddition reactions, where the imine and alkene moieties are tethered within the same molecule. nih.gov This approach can provide access to complex, fused, or bridged azetidine scaffolds with high stereoselectivity. nih.govdigitellinc.com Both direct and acetone-sensitized excitation have been used to achieve these transformations, with some examples showing high yields. nih.govrsc.org

Reaction TypeReactantsConditionsProduct TypeReference
Intermolecular Aza Paternò–BüchiCyclic Imine + AlkeneUV light, Triplet sensitizerFunctionalized Azetidine rsc.org
Intermolecular Aza Paternò–Büchi2-Isoxazoline-3-carboxylate + AlkeneVisible light, Ir photocatalystHighly Functionalized Azetidine researchgate.netnih.gov
Intramolecular Aza Paternò–BüchiTethered Imine-AlkeneDirect or sensitized irradiationBicyclic/Fused Azetidine nih.govrsc.org

Photochemical Cycloaddition Processes, including Norrish-Yang Reactions

The Norrish-Yang reaction is a photochemical process that can be effectively utilized for the synthesis of azetidinols (hydroxy-substituted azetidines). beilstein-journals.orgnih.gov This intramolecular reaction involves the 1,5-hydrogen abstraction by an excited carbonyl group from a γ-carbon, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the four-membered ring. beilstein-journals.org

Typically, α-aminoacetophenones are used as precursors for this transformation. beilstein-journals.orgnih.gov Upon irradiation, these compounds undergo the Norrish-Yang cyclization to forge the azetidine scaffold. beilstein-journals.org The efficiency of the reaction can be influenced by the substituents on both the aromatic ring of the acetophenone and the nitrogen atom. A competing pathway is the Norrish type II cleavage of the biradical intermediate, which can reduce the yield of the desired azetidine. beilstein-journals.orgnih.gov The use of flow chemistry has been shown to be an effective method for carrying out these photochemical reactions to produce 3-hydroxyazetidines from 2-amino ketones. researchgate.net

PrecursorReactionKey IntermediateProductReference
α-AminoacetophenoneNorrish-Yang Cyclization1,4-Biradical3-Hydroxyazetidinol beilstein-journals.orgnih.gov
2-Amino KetoneIntramolecular Photocyclization1,4-Biradical3-Hydroxyazetidine researchgate.net

Aza-Paterno-Büchi Reactions

The Aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a direct and atom-economical method for the synthesis of the azetidine core. researchgate.net While direct synthesis of this compound via this method is not extensively documented, the reaction can be strategically employed to generate precursors that are readily converted to the target compound.

A plausible synthetic route would involve the photocycloaddition of an appropriate imine with an alkene bearing a latent chloromethyl group or a precursor functional group at the C3 position. For instance, the reaction of an N-protected imine with a suitable alkene, such as allyl alcohol or an acrylic ester, under photochemical conditions, would yield a 3-hydroxymethyl or 3-alkoxycarbonyl substituted azetidine, respectively. These functional groups can then be converted to the chloromethyl moiety through standard chemical transformations. The 3-hydroxymethylazetidine can be chlorinated using reagents like thionyl chloride or phosphorus oxychloride, while the 3-alkoxycarbonyl group can be reduced to the corresponding alcohol and subsequently chlorinated.

Recent advancements have focused on visible-light-mediated Aza-Paterno-Büchi reactions, which offer milder reaction conditions and broader substrate scope. nih.gov These methods often utilize a photosensitizer to facilitate the cycloaddition. The choice of the imine component is crucial, with cyclic imine equivalents often being used to prevent undesired side reactions. nih.gov

Table 1: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

Imine Component Alkene Component Product Reference
Cyclic Oxime Unactivated Alkene Functionalized Azetidine nih.gov
Acyclic Oxime Alkene Substituted Azetidine nih.gov

Ring Transformation and Rearrangement Protocols for Azetidine Synthesis

Ring transformation and rearrangement reactions provide powerful alternatives for the synthesis of azetidines, often starting from more readily available cyclic precursors like aziridines and β-lactams.

Regioselective Ring Transformation of Aziridine Precursors

The ring expansion of aziridines to azetidines is a well-established strategy for the synthesis of 3-substituted azetidines. This transformation typically involves the opening of the aziridine ring by a nucleophile, followed by an intramolecular cyclization. The regioselectivity of the ring opening is a critical factor and can be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. nih.gov

A direct approach to this compound could involve the use of a 2-(chloromethyl)aziridine derivative as the starting material. Treatment of such an aziridine with a suitable base can induce a rearrangement to the corresponding 3-chloroazetidine. However, a more common and versatile approach involves the use of aziridines bearing a leaving group on a side chain at the C2 position. For example, a 2-(hydroxymethyl)aziridine can be converted to a 2-(mesyloxymethyl) or 2-(tosyloxymethyl)aziridine, which upon treatment with a base, can undergo intramolecular cyclization to form the azetidine ring. Subsequent functional group manipulation can then yield the desired this compound.

Recent studies have highlighted the use of various catalysts and reagents to promote the regioselective ring opening of aziridines, providing access to a wide range of functionalized azetidines. nih.gov

Table 2: Ring Transformation of Aziridines to Azetidines

Aziridine Precursor Reagent/Catalyst Product Reference
N-Tosyl-2-(iodomethyl)aziridine Base N-Tosyl-3-iodoazetidine arkat-usa.org
2-(Bromomethyl)aziridine Silver(I) salts 3-Bromoazetidine arkat-usa.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group of an azetidin-2-one, commonly known as a β-lactam, is a straightforward and widely used method for the synthesis of the corresponding azetidine. This approach is particularly attractive due to the vast body of literature on the synthesis of β-lactams.

To synthesize this compound via this route, one would first need to prepare the corresponding 3-(chloromethyl)azetidin-2-one. This can be achieved through various methods, including the Staudinger cycloaddition of a ketene with an imine, where the ketene precursor contains the chloromethyl group. For instance, the reaction of chloroacetyl chloride with an appropriate imine can yield a 3-chloroazetidin-2-one, which can then be further functionalized. Alternatively, a pre-formed β-lactam can be functionalized at the C3 position.

Once the 3-(chloromethyl)azetidin-2-one is obtained, it can be reduced to the desired this compound using a variety of reducing agents. Common reagents for this transformation include borane-tetrahydrofuran complex (BMS), lithium aluminum hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H). The choice of reducing agent can influence the stereochemical outcome of the reaction, and conditions can be optimized to achieve high yields and selectivity.

Table 3: Reduction of Substituted Azetidin-2-ones

Azetidin-2-one Substrate Reducing Agent Product Reference
3-Chloro-4-aryl-azetidin-2-one Borane-THF 3-Chloro-4-aryl-azetidine globalresearchonline.net
N-Substituted-3-chloro-azetidin-2-one Various N-Substituted-3-chloro-azetidine researchgate.net

Rearrangements of Oxetane Amides

The rearrangement of oxetane amides to azetidines represents a less common but potentially powerful method for the synthesis of functionalized azetidines. This transformation involves the cleavage of a C-O bond in the oxetane ring and the formation of a new C-N bond to generate the azetidine scaffold.

While direct examples leading to this compound are scarce, this strategy could be adapted by using an appropriately substituted oxetane amide. For instance, an oxetane with a suitable leaving group at the 3-position and an adjacent amide functionality could undergo a base- or acid-catalyzed rearrangement to form a 3-substituted azetidine. The development of new catalytic systems for this type of rearrangement could open up new avenues for the synthesis of complex azetidine derivatives. Research in the broader area of oxetane chemistry has provided methods for the synthesis of various 3,3-disubstituted oxetanes which could serve as precursors for such rearrangements. rsc.org

Metal-Catalyzed and Organocatalyzed Methodologies

Metal-catalyzed and organocatalyzed reactions have emerged as indispensable tools in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. These methodologies have been successfully applied to the synthesis of azetidines, including those with substitution at the C3 position.

Transition Metal-Mediated Cyclizations (e.g., Ti(IV), Rh(I), Cu(I), Zr, Ni Catalysis)

Transition metal catalysis provides a diverse array of methods for the construction of the azetidine ring. These reactions often involve the intramolecular cyclization of a linear precursor containing both a nitrogen nucleophile and a suitable electrophilic partner.

For the synthesis of this compound, a common strategy involves the cyclization of a 1,3-amino alcohol or a related derivative where the hydroxyl group has been converted to a good leaving group. Transition metal catalysts can facilitate this cyclization by activating the substrate or by promoting a key bond-forming step. For example, copper(I) catalysts have been used in the 4-exo ring closure of propargylamines to form 3-methyleneazetidines, which can then be further functionalized. nih.gov

Gold-catalyzed reactions have also been employed in the synthesis of functionalized azetidines. For instance, the gold-catalyzed oxidative cyclization of N-propargylsulfonamides can lead to the formation of azetidin-3-ones, which are valuable intermediates for the synthesis of 3-substituted azetidines. nih.gov These azetidin-3-ones can be reduced to the corresponding 3-hydroxyazetidines, which can then be converted to 3-(chloromethyl)azetidines.

Palladium-catalyzed reactions, such as the Heck reaction, have also been utilized to functionalize pre-formed azetidine rings, providing another route to introduce complexity at the C3 position.

Table 4: Transition Metal-Mediated Synthesis of Functionalized Azetidines

Catalyst Substrate Product Reference
Cu(I) Propargylamine derivative 3-Methylene-1,2-diazetidine nih.gov
Au(I) N-Propargylsulfonamide Azetidin-3-one nih.gov
Ni(II) N-Allyl-N-(2-bromoallyl)amine 3-Methyleneazetidine arkat-usa.org

Cross-Coupling Reactions for Azetidine Functionalization

Cross-coupling reactions represent a powerful tool for the functionalization of the azetidine core. These methods often involve the coupling of a pre-functionalized azetidine, such as a 3-iodoazetidine (B8093280), with a variety of coupling partners.

One notable strategy involves the iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents. This protocol has demonstrated broad applicability, successfully coupling aryl, heteroaryl, vinyl, and alkyl Grignard reagents to afford the corresponding 3-substituted azetidines in good to excellent yields. rsc.org

Another approach is the Hiyama cross-coupling reaction, which utilizes arylsilanes as coupling partners for 3-iodoazetidine, providing a mild and efficient route to 3-arylazetidines. organic-chemistry.org Furthermore, a mechanistically distinct Suzuki-Miyaura-type cross-coupling between alkyl iodides and aryl organoborons has been achieved using a copper catalyst. This process relies on the halogen-atom-transfer ability of α-aminoalkyl radicals to generate alkyl radicals that subsequently couple with boronate species. organic-chemistry.org

A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reaction has also been developed, leveraging the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgnih.gov This method demonstrates a broad substrate scope and excellent functional group tolerance, enabling the synthesis of a wide array of azetidine derivatives. organic-chemistry.orgnih.gov Mechanistic studies suggest a polar-radical relay mechanism where bromide catalysis facilitates the ring opening of the ABB to form a redox-active azetidine intermediate that participates in the nickel-catalyzed cross-coupling. organic-chemistry.orgnih.gov

Table 1: Cross-Coupling Reactions for Azetidine Functionalization
Reaction TypeCatalystAzetidine SubstrateCoupling PartnerKey Features
Iron-Catalyzed Cross-CouplingIron Catalyst3-IodoazetidinesGrignard Reagents (Aryl, Heteroaryl, Vinyl, Alkyl)Good to excellent yields. rsc.org
Hiyama Cross-CouplingNot specified3-IodoazetidineArylsilanesMild reaction conditions. organic-chemistry.org
Suzuki-Miyaura-type Cross-CouplingCopper CatalystAlkyl IodidesAryl OrganoboronsMechanistically distinct from traditional Suzuki-Miyaura reactions. organic-chemistry.org
Nickel-Catalyzed Suzuki Cross-CouplingNickel Catalyst1-Azabicyclo[1.1.0]butanes (ABBs)Boronic AcidsBroad substrate scope and excellent functional group tolerance. organic-chemistry.orgnih.gov

Electrocatalytic Hydroamination Strategies

Electrocatalysis has emerged as a powerful and sustainable approach for the synthesis of azetidines. A notable example is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.org This method, which merges cobalt catalysis with electrochemical oxidation, enables the regioselective formation of key carbocationic intermediates that undergo efficient C-N bond formation to yield azetidines. organic-chemistry.orgacs.orgresearchgate.net

Cyclic voltammetry and kinetic studies have provided insights into the reaction mechanism, suggesting that the rate-determining step is either the final cyclization or the second anodic oxidation. organic-chemistry.org This electrocatalytic protocol has proven effective for a variety of substrates, including those bearing biologically relevant moieties, and tolerates both allylic and homoallylic sulfonamides. organic-chemistry.org

Organocatalytic Approaches to Azetidine Synthesis

Another organocatalytic strategy utilizes thiourea or squaramide catalysts for the asymmetric synthesis of α-azetidinyl tertiary alkyl chlorides. nih.gov This method provides access to synthetically versatile building blocks with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov The resulting products can be readily transformed into a diverse range of multifunctional compounds. nih.gov

Furthermore, an organocatalytic approach for the synthesis of optically pure 1,2,3-trisubstituted azetidines has been developed, with the key step being an L-proline catalyzed condensation reaction. rsc.org

Table 2: Organocatalytic Approaches to Azetidine Synthesis
Catalyst TypeKey ReactionProduct TypeKey Features
Amine-basedEnantioselective α-chlorination of aldehydesN-alkyl terminal azetidinesModerate yields, high enantiomeric excess. nih.gov
Thiourea/SquaramideAsymmetric synthesis from halogenated oxindoles and nitroalkenesα-Azetidinyl tertiary alkyl chloridesHigh yields and enantioselectivities. nih.gov
L-prolineCondensation of substituted aldehydes and anilines1,2,3-trisubstituted azetidinesProvides optically pure products. rsc.org

Strain-Release Strategies in Azetidine Synthesis

The inherent ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

A modular approach for the construction of azetidines has been developed based on the high ring strain of azabicyclo[1.1.0]butane (ABB). organic-chemistry.orgnih.govacs.org This method involves the generation of azabicyclo[1.1.0]butyl lithium, a previously unreported nucleophilic species, which is then trapped with a boronic ester. organic-chemistry.orgnih.govacs.org Subsequent N-protonation of the resulting boronate complex triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and affording an azetidinyl boronic ester. organic-chemistry.orgnih.govacs.org

This strategy is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.govacs.org The resulting N-H azetidine and the boronic ester moieties can be further functionalized, providing a versatile platform for the synthesis of diverse azetidine derivatives. organic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of the pharmaceutical compound cobimetinib. nih.govacs.org

Stereoselective Synthesis of Azetidine Frameworks

The development of stereoselective methods for the synthesis of azetidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Enantioselective Approaches

A highly enantioselective difunctionalization of azetines has been developed to provide access to chiral 2,3-disubstituted azetidines. nih.gov This copper-catalyzed reaction installs both a boryl and an allyl group across the double bond of the azetine, concurrently creating two new stereogenic centers. nih.gov This represents a rare example of copper-catalyzed asymmetric boryl alkylation of a C=C bond within a strained heterocycle. nih.gov

Another enantioselective approach involves a [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates under copper catalysis in the presence of a chiral sabox ligand, which yields 2-azetines with high enantiomeric excess. nih.gov These chiral 2-azetines can then be reduced to the corresponding chiral azetidines. nih.gov

Furthermore, a modular and programmable approach to access complex stereopure azetidines through strain-release functionalization of pre-formed 1-azabicyclobutanes (ABBs) has been disclosed. chemrxiv.org This method enables the parallel synthesis of stereodefined azetidines that would otherwise be challenging to produce. chemrxiv.org

Table 3: Enantioselective Approaches to Azetidine Synthesis
MethodologyCatalyst/ReagentSubstrateProductKey Features
Difunctionalization of AzetinesCu/bisphosphineAzetinesChiral 2,3-disubstituted azetidinesConcomitant construction of two stereogenic centers. nih.gov
[3+1]-CycloadditionCopper/chiral sabox ligandImido-sulfur ylides and enoldiazoacetatesChiral 2-azetines (precursors to azetidines)High enantiomeric excess. nih.gov
Strain-Release FunctionalizationVarious nucleophiles1-Azabicyclobutanes (ABBs)Complex stereopure azetidinesModular and programmable approach. chemrxiv.org

Diastereoselective Strategies

Diastereoselective synthesis of functionalized azetidines aims to control the relative stereochemistry of multiple stereocenters within the molecule. This is crucial for applications in medicinal chemistry, where the specific spatial arrangement of atoms can dictate biological activity. Various methodologies have been developed to achieve high levels of diastereocontrol in the formation of substituted azetidine rings.

One notable strategy involves the iodine-mediated cyclization of homoallyl amines. This 4-exo trig cyclization proceeds at room temperature to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. The resulting iodinated azetidines can be further functionalized through nucleophilic displacement of the iodine atom, providing access to a range of substituted azetidines while retaining the established stereochemistry. researchgate.net

Another approach is the diastereoselective hydrozirconation of azetines, which has been explored for the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org Additionally, organocatalytic [2+2] annulation reactions between aldehydes and aldimines have been utilized for the diastereoselective synthesis of azetidin-2-ols. rsc.org In these reactions, a chiral catalyst, such as a substituted pyrrolidine (B122466), activates the aldehyde to form a chiral enamine intermediate, which then undergoes a stereoselective [2+2] cycloaddition with the aldimine. rsc.org

The following table summarizes selected diastereoselective strategies for the synthesis of functionalized azetidine derivatives.

StrategySubstratesKey Reagents/CatalystsProductDiastereoselectivityReference
Iodine-mediated cyclizationHomoallyl aminesI₂, NaHCO₃cis-2,4-disubstituted iodo-azetidinesHigh (cis isomer favored) researchgate.net
Organocatalytic [2+2] annulationAldehydes and aldiminesDiphenylprolinol trimethylsilyl ether, K₂CO₃Azetidin-2-olsHigh rsc.org
HydrozirconationAzetinesNot specifiedcis-2,3-disubstituted azetidinesStereoselective rsc.org

Biocatalytic Enantioselective Transformations of Racemic Azetidine Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. In the context of azetidine synthesis, biocatalytic methods can be employed for the kinetic resolution of racemic precursors or for the asymmetric transformation of prochiral substrates to afford chiral azetidine derivatives with high enantiomeric excess (ee).

While specific biocatalytic routes to this compound are not extensively documented, general strategies for the enantioselective synthesis of other azetidine derivatives highlight the potential of this approach. For instance, whole-cell catalysts have been successfully used for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. These transformations yield the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields and with ee values often exceeding 99.5%.

Another innovative biocatalytic method involves the enantioselective one-carbon ring expansion of aziridines to produce azetidines. This transformation is mediated by engineered "carbene transferase" enzymes, such as laboratory-evolved variants of cytochrome P450. These biocatalysts can control the fate of highly reactive aziridinium ylide intermediates, promoting a rsc.orgnih.gov-Stevens rearrangement with exceptional stereocontrol (e.g., 99:1 er), a reaction that is challenging to achieve with other types of catalysts.

The table below provides an overview of biocatalytic methods for the enantioselective synthesis of azetidine derivatives.

Biocatalytic StrategyEnzyme/CatalystSubstrateProductEnantioselectivity (ee/er)Reference
Kinetic resolution of nitrilesRhodococcus erythropolis AJ270 whole cellsRacemic 1-benzylazetidine-2-carbonitrilesChiral azetidine-2-carboxylic acids and amidesup to >99.5% ee
Enantioselective ring expansionEngineered cytochrome P450 variant (P411-AzetS)AziridinesChiral azetidines99:1 er

Challenges and Innovations in High-Yield Azetidine Synthesis

The synthesis of azetidines in high yield has historically been a significant challenge for organic chemists, primarily due to the substantial ring strain of the four-membered ring. rsc.org This strain not only makes the ring difficult to form but also renders it susceptible to ring-opening reactions, which can lead to undesired side products and lower yields. Traditional methods for forming the azetidine ring, such as intramolecular nucleophilic substitution of γ-amino alcohols or γ-haloamines, are often less efficient for forming four-membered rings compared to the formation of five- or six-membered rings. uni-muenchen.de This is attributed to the unfavorable eclipsing interactions in the required transition state conformation for the 4-exo-tet cyclization. uni-muenchen.de

Despite these challenges, the increasing importance of the azetidine motif in medicinal chemistry has spurred the development of innovative synthetic solutions. rsc.org Recent advances have focused on novel catalytic systems and reaction pathways that can overcome the inherent difficulties of forming the strained azetidine ring.

Key Innovations in Azetidine Synthesis:

Photocatalysis: The use of visible light in combination with a photocatalyst has enabled novel [2+2] cycloaddition reactions, such as the aza-Paternò-Büchi reaction, to form azetidines from imines and alkenes under mild conditions. rsc.org

Strain-Release Approaches: Strategies that harness the inherent strain of small rings are being developed. For example, the functionalization of highly strained 1-azabicyclobutanes can provide access to a diverse range of substituted azetidines.

Advanced Catalysis: The development of new catalysts has been instrumental in improving the efficiency of azetidine synthesis. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields, even in the presence of sensitive functional groups. frontiersin.orgnih.gov

Modular Synthesis: New methods for the modular synthesis of 3,3-disubstituted azetidines have been developed using azetidinylation reagents. These methods offer a straightforward way to introduce a variety of substituents onto the azetidine ring under mild conditions. acs.org

C-H Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination has emerged as a powerful tool for the synthesis of azetidines, allowing for the direct formation of the C-N bond from an unactivated C-H bond. rsc.org

These innovations are expanding the synthetic toolbox available to chemists, making the synthesis of complex and highly functionalized azetidines, including derivatives of this compound, more accessible and efficient.

Applications of 3 Chloromethyl Azetidine and Azetidine Derivatives in Advanced Organic Synthesis and Drug Discovery Research

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

Azetidines serve as fundamental building blocks in the synthesis of intricate molecular structures, offering a unique combination of rigidity and reactivity. Their strained four-membered ring can be selectively opened under various conditions to introduce functionality and build larger, more complex systems. The development of new synthetic methodologies has expanded the accessibility and utility of functionalized azetidines, making them attractive starting materials for a range of chemical transformations.

Recent advances in synthetic chemistry have provided efficient routes to a variety of substituted azetidines. These methods include intramolecular cyclizations, cycloadditions, and ring contractions of larger heterocycles. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. The resulting azetidine (B1206935) derivatives can then be further elaborated into more complex structures, demonstrating their versatility as synthetic intermediates.

The reactivity of the azetidine ring, driven by its inherent strain, allows for a diverse array of transformations. Nucleophilic ring-opening reactions, for example, provide a straightforward method for introducing substituents at the 1- and 3-positions. This reactivity is crucial for incorporating the azetidine motif into larger molecular frameworks and for the synthesis of 1,3-amino functionalized products.

Design of Conformationally Restricted Scaffolds in Structure-Based Drug Design

In the realm of drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic properties is paramount. The introduction of conformational constraints into a molecule is a widely employed strategy to achieve these goals. Azetidine rings, with their well-defined and rigid geometry, are ideal for creating conformationally restricted analogues of known bioactive compounds.

By replacing more flexible fragments within a drug molecule with an azetidine ring, medicinal chemists can lock the molecule into a specific bioactive conformation, potentially leading to a more favorable interaction with its biological target. This reduction in conformational flexibility can decrease the entropic penalty upon binding, resulting in higher affinity and potency.

Azetidines have been successfully incorporated into a variety of therapeutic agents to improve their pharmacological profiles. For example, the replacement of a phenylethyl group with a 3-aryl-azetidine moiety in analogues of the antitumor agent TZT-1027 resulted in compounds with potent antiproliferative activities. This highlights the utility of the azetidine scaffold in fine-tuning the three-dimensional structure of a molecule to optimize its biological activity. Furthermore, the incorporation of azetidine motifs has been shown to enhance properties such as hydrophilicity and metabolic stability.

Table 1: Comparison of Bioactive Molecules With and Without Azetidine Scaffolds

Parent MoleculeAzetidine-Containing AnalogueTherapeutic TargetObserved Improvement with Azetidine
Proline-based STAT3 inhibitors(R)-azetidine-2-carboxamide analoguesSTAT3Sub-micromolar potency
TZT-1027TZT-1027 analogue with 3-aryl-azetidineTubulinPotent antiproliferative activity
BupivacaineSpirocyclic azetidine analogue of BupivacaineSodium channelsIncreased activity and reduced toxicity

Utilization in Asymmetric Catalysis and Chiral Ligand Design

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric transformations. Their rigid framework and the presence of a stereogenic center adjacent to the nitrogen atom make them well-suited for inducing chirality in chemical reactions.

Azetidine-derived ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. For instance, copper-azetidine complexes have been shown to be highly effective catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity. The defined geometry of the azetidine ring in these ligands plays a crucial role in controlling the stereochemical outcome of the reaction.

In addition to their use as ligands for transition metals, chiral azetidines have also been utilized as organocatalysts. L-azetidine carboxylic acid, for example, has been used to catalyze the asymmetric α-amination of carbonyl compounds. The ability of these small, chiral molecules to promote stereoselective reactions highlights their potential as versatile tools in asymmetric synthesis.

Precursors for the Synthesis of Novel Bioactive Compounds and Pharmacophore Motifs

The azetidine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. 3-(Chloromethyl)azetidine, as a reactive intermediate, and other functionalized azetidines serve as valuable precursors for the synthesis of a wide array of novel bioactive compounds.

The introduction of an azetidine moiety into existing drug scaffolds is a common strategy in medicinal chemistry to generate novel analogues with improved properties. This approach, known as scaffold hopping or bioisosteric replacement, can lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles. The synthesis of novel azetidine-containing analogues of the potent VMAT2 inhibitor norlobelane has led to compounds with high affinity for their target.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight fragments for binding to a biological target. Azetidine-containing fragments are particularly attractive for FBDD due to their conformational rigidity and three-dimensional character. The defined spatial orientation of substituents on the azetidine ring can provide valuable information about the structure-activity relationship and guide the optimization of fragment hits into more potent lead compounds.

Functionalized azetidines, such as this compound, are key intermediates in the synthesis of various pharmaceutical target scaffolds. Their ability to undergo a variety of chemical transformations allows for the construction of more complex heterocyclic systems and the introduction of diverse functional groups. For example, novel azetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors, demonstrating their potential for the development of new treatments for central nervous system disorders. The synthesis of spirocyclic azetidines has also been achieved, providing access to novel three-dimensional scaffolds for drug discovery.

Table 2: Examples of Bioactive Compounds Derived from Azetidine Precursors

Azetidine PrecursorResulting Bioactive Compound ClassTherapeutic Area
3-Aryl-azetidinesTZT-1027 analoguesOncology
(R)-azetidine-2-carboxamidesSTAT3 InhibitorsOncology
3-Aryl-3-oxypropylamine-based azetidinesTriple Reuptake InhibitorsCNS Disorders
Spirocyclic azetidinesBupivacaine analoguesAnesthetics

Integration into Peptidomimetics and Non-Natural Amino Acid Research

The incorporation of strained ring systems into peptide structures is a cornerstone of modern peptidomimetic design and non-natural amino acid research. nih.govnih.gov Azetidine derivatives, accessible from precursors such as this compound, have emerged as particularly valuable building blocks in this field. Their integration offers a powerful strategy to impose conformational constraints, enhance proteolytic stability, and introduce novel vectors for chemical modification, thereby addressing key limitations of natural peptide therapeutics. nih.govljmu.ac.uk

Furthermore, azetidine-containing amino acids serve as versatile scaffolds. Research has demonstrated that derivatives like 3-amino-1-methylazetidine-3-carboxylic acid can form unique sidechain-backbone hydrogen bonds that stabilize extended peptide conformations, challenging the formation of more common helical structures. nih.govnih.gov

One of the most impactful applications of azetidine derivatives is in the synthesis of macrocyclic peptides. The 3-aminoazetidine (3-AAz) subunit, used as a replacement for a standard amide bond, functions as a highly efficient turn-inducing element. researchgate.netnih.govcore.ac.uk This pre-organization of the linear peptide precursor significantly improves the efficiency of head-to-tail macrocyclization, a process often hampered by low yields, especially for small- to medium-sized rings. researchgate.netnih.gov Studies show that incorporating the 3-AAz unit can lead to greatly improved yields in the cyclization of tetra-, penta-, and hexapeptides under standard reaction conditions. researchgate.netcore.ac.uk

The table below summarizes the impact of azetidine incorporation on peptide conformation and synthesis.

Azetidine DerivativePosition of IntegrationImpact on Peptide Structure/SynthesisKey Findings
Azetidine-2-carboxylic acid (Aze)In-chain (Proline analogue)Induces γ-turn conformations. acs.orgnih.govThe conformationally restricted ring forces a turn in the peptide backbone.
3-Aminoazetidine (3-AAz)Replaces an amide bondActs as a turn-inducing element for macrocyclization. researchgate.netnih.govSignificantly improves cyclization yields for tetra-, penta-, and hexapeptides. researchgate.netcore.ac.uk
3-Amino-1-methylazetidine-3-carboxylic acidIn-chain (α-amino acid)Stabilizes extended peptide structures via C5/C6γ H-bonds. nih.govnih.govCan prevent the formation of classical helical structures in short oligomers. nih.gov

A key advantage of integrating the 3-AAz unit is the enhanced stability and synthetic versatility it confers upon the resulting peptide. Macrocycles containing the azetidine ring exhibit improved stability against proteolytic degradation compared to their all-amide counterparts. researchgate.netnih.gov Moreover, the azetidine nitrogen atom provides a unique handle for late-stage functionalization, a feature not available in the backbone of natural peptides. ljmu.ac.ukresearchgate.netcore.ac.uk This allows for the chemoselective modification of the cyclic peptide scaffold after macrocyclization. nih.gov Researchers have successfully employed two main strategies for this:

Deprotection and Substitution: The nitrogen can be deprotected and subsequently reacted with various agents via acylation or sulfonylation. researchgate.net

Click-Based Approaches: A handle, such as a 2-propynyl carbamate, can be installed on the azetidine nitrogen, allowing for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. researchgate.netnih.gov

These late-stage modification strategies enable the straightforward attachment of various molecular tags, such as fluorescent dyes (e.g., coumarin) or biotin, for imaging and diagnostic applications without altering the amino acid side chains that may be crucial for target binding. researchgate.netcore.ac.uk

The table below presents research findings on the improved cyclization efficiency of peptides incorporating the 3-aminoazetidine (3-AAz) subunit.

Peptide SequenceModificationCyclization Yield (%)Reference
Cyclo(-Gly-Phe-Leu-Gly-)Unmodified12% researchgate.net
Cyclo(-Gly-GAz (Phe)-Leu-Gly-)3-AAz modification51% researchgate.net
Cyclo(-Ala-Phe-Leu-Gly-)Unmodified10% researchgate.net
Cyclo(-Ala-GAz (Phe)-Leu-Gly-)3-AAz modification56% researchgate.net
Cyclo(-Val-Phe-Leu-Gly-)Unmodified11% researchgate.net
Cyclo(-Val-GAz (Phe)-Leu-Gly-)3-AAz modification47% researchgate.net

(Note: GAz represents the replacement of a Gly-Xaa dipeptide unit with a 3-aminoazetidine linkage where the side chain of Xaa is appended.)

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Methods for Electronic and Thermodynamic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the fundamental electronic and thermodynamic properties of azetidine (B1206935) derivatives. researchgate.netnih.gov These calculations provide a molecular-level understanding of a compound's stability, reactivity, and spectroscopic characteristics. researchgate.net First-principles quantum mechanical calculations offer a consistent approach to predicting thermodynamic parameters, unconstrained by the limitations of available experimental data. nih.gov

Key properties that can be determined include:

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical hardness. Molecular Electrostatic Potential (MEP) surface analysis helps identify regions that are rich or poor in electrons, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Thermodynamic Properties: Standard Gibbs free energy of formation (ΔG°f) and reaction free energies (ΔG°r) can be calculated to assess the feasibility and spontaneity of chemical processes. nih.gov Studies have shown that quantum chemical calculations, when properly calibrated, can yield a mean absolute error in the range of 1.60–2.27 kcal/mol for diverse metabolic reactions, which is comparable to the error in experimental measurements. nih.gov

Calculated PropertySignificanceTypical Method
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.DFT (e.g., B3LYP functional)
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for molecular interaction.DFT
Gibbs Free Energy (ΔG)Determines the spontaneity and equilibrium of a reaction.DFT, with vibrational frequency analysis
First HyperpolarizabilityMeasures non-linear optical (NLO) properties.DFT

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful asset for unraveling the intricate details of reaction mechanisms, a task that can be challenging to achieve through experimental means alone. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways from reactants to products. montclair.edu For azetidine synthesis, which often involves complex cycloadditions or ring-closing reactions, these models are essential for understanding how the strained four-membered ring is formed. rsc.org

For example, DFT calculations have been used to explore the intramolecular cyclization of S-adenosyl-L-methionine (SAM) to form azetidine-2-carboxylic acid (AZE). nih.gov These studies revealed that the enzyme AzeJ stabilizes the substrate, transition state, and product in a strained conformation, which reduces the reaction barrier by approximately 6 kcal mol⁻¹. nih.gov

A significant advancement in computational chemistry is the ability to predict the outcomes and yields of chemical reactions before they are attempted in the laboratory. bohrium.comnih.gov This predictive power saves time and resources by allowing chemists to screen potential substrates and conditions in silico.

In the context of azetidine synthesis, researchers at MIT and the University of Michigan developed computational models to guide a photocatalytic reaction that combines an alkene and an oxime to form an azetidine. mit.edubioquicknews.comthescience.dev The model works by calculating the frontier orbital energies of the reactants in their excited states. thescience.dev When the excited-state energies of the alkene and oxime are closely matched, the reaction is more likely to proceed with a high yield. thescience.dev This approach allows for the rapid prescreening of compounds to determine which substrates will be effective. mit.edumit.edu

The accuracy of this predictive model was validated experimentally. Of 27 combinations studied computationally, 18 were tested in the lab, and the predictions were found to be largely accurate. mit.edumit.edu This demonstrates the model's utility in expanding the known range of viable substrates for azetidine synthesis. mit.edu

Prediction MetricReported AccuracyBasis of Prediction
Top-1 Accuracy71.8%Hybrid model ranking self-generated candidate products. bohrium.com
Top-3 Accuracy86.7%Hybrid model ranking self-generated candidate products. bohrium.com
Top-5 Accuracy90.8%Hybrid model ranking self-generated candidate products. bohrium.com

Controlling selectivity is a central challenge in organic synthesis. Computational models provide deep insights into the factors that govern chemo-, regio-, and stereoselectivity. rsc.org By calculating the activation energies (ΔG‡) for all possible reaction pathways, chemists can predict which product is kinetically favored.

In the synthesis of 2-arylazetidines, quantum chemical investigations were performed to explain the observed regio- and stereoselectivity. acs.org The calculations revealed that the transition states leading to the formation of the four-membered azetidine ring were significantly lower in energy than those leading to a five-membered pyrrolidine (B122466) ring, explaining the regioselectivity. acs.org Furthermore, the small energy difference of about 10 kJ mol⁻¹ between the transition states for the trans and cis products was sufficient to provide high diastereoselectivity at low reaction temperatures, in excellent agreement with experimental results. acs.org

Similarly, DFT calculations and in-situ FT-IR analysis were used to understand the stereodynamics in the α-lithiation of N-Boc-azetidines. mdpi.com These studies supported the involvement of equilibrating diastereoisomeric lithiated intermediates, which ultimately leads to a stereo-convergent outcome. mdpi.com

In Silico Approaches for Molecular Interactions

In silico methods are crucial in medicinal chemistry and materials science for studying how ligands, such as azetidine derivatives, interact with molecular targets like proteins or enzymes. These approaches can predict binding modes and affinities, guiding the design of new therapeutic agents or functional materials. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. alrasheedcol.edu.iq

Several studies have utilized molecular docking to evaluate the potential of azetidine derivatives as therapeutic agents. For instance, novel 2-azetidinone derivatives were designed and docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The results showed that several designed compounds had satisfactory binding and high fitness scores, with two compounds exhibiting better scores than the reference drug, suggesting they could be promising anti-proliferative agents. researchgate.net In another study, azetidine derivatives were investigated as potential antiviral agents against Hepatitis C virus (HCV) and Norovirus through molecular docking. researchgate.net

CompoundTarget ProteinDocking Score (PLP Fitness)Key Interaction Residues
Azetidin-2-one Derivative (A-2)EGFR Tyrosine Kinase77.79Not Specified researchgate.net
Azetidin-2-one Derivative (A-8)EGFR Tyrosine Kinase76.68Not Specified researchgate.net
Erlotinib (Reference)EGFR Tyrosine Kinase71.94Not Specified researchgate.net

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of ligand-protein complexes, analyze conformational changes, and calculate binding free energies, which provide a more accurate estimation of binding affinity. mdpi.com

MD simulations have been used to parameterize and evaluate azetidine-2-carboxylic acid (Aze), a proline homologue, for its effect on peptide conformations. nih.gov These simulations, running for 20 nanoseconds, revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can induce a significant bend in a polypeptide chain. nih.gov This finding provides a hypothesis for how the misincorporation of Aze could disrupt protein structure and function. nih.gov

In other work, MD simulations were used to validate docking results and calculate binding free energies using the Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM‐PBSA) method. researchgate.net Such calculations offer quantitative predictions of binding affinity that are invaluable for prioritizing compounds in a drug discovery pipeline. mdpi.com

SystemSimulation LengthKey Finding
Aze-containing homo-pentapeptide20 nsAze has a greater propensity for trans→cis isomerization than Proline. nih.gov
Aze vs. Proline in cyclohexane/water20 nsAze spends more time in the aqueous layer than Proline. nih.gov
Azetidine derivative-Norovirus complex90 nsRMSD values indicated stability of the docked complex. researchgate.net

Analytical and Spectroscopic Methodologies for Azetidine Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(chloromethyl)azetidine in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the known chemical shifts of azetidine (B1206935) and related alkyl chlorides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the chloromethyl group. The azetidine ring protons at positions 2 and 4 are diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals.

Azetidine Ring Protons (C2-H, C4-H): The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are expected to resonate in the range of 3.5-4.0 ppm. Their chemical shift is influenced by the electronegativity of the adjacent nitrogen atom. These four protons would likely appear as a complex multiplet pattern due to coupling with each other.

Azetidine Ring Proton (C3-H): The single proton at the C3 position is anticipated to appear as a multiplet, likely in the range of 2.5-3.0 ppm. Its upfield shift relative to the C2/C4 protons is due to being further from the direct influence of the nitrogen atom.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to be shifted downfield due to the strong electron-withdrawing effect of the chlorine atom. Their signal would likely appear as a doublet in the range of 3.6-3.8 ppm, arising from coupling with the C3 proton.

Amine Proton (N-H): The proton attached to the nitrogen atom will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically ranging from 1.5-3.0 ppm.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H 1.5 - 3.0 broad singlet
C3-H 2.5 - 3.0 multiplet
-CH ₂Cl 3.6 - 3.8 doublet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, three distinct signals are expected.

C2 and C4 Carbons: These two equivalent carbons, being attached to the nitrogen, are expected to have a chemical shift in the range of 45-55 ppm.

C3 Carbon: The carbon atom at the 3-position, which is bonded to the chloromethyl group, is predicted to resonate in the range of 30-40 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom, with an expected chemical shift in the range of 45-55 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 30 - 40
-C H₂Cl 45 - 55

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.

C-H Stretch: The stretching vibrations of the C-H bonds in the saturated ring and the chloromethyl group are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

N-H Bend: An absorption band in the range of 1590-1650 cm⁻¹ may be observed due to the bending vibration of the N-H bond.

C-N Stretch: The stretching vibration of the C-N bond within the azetidine ring typically appears in the fingerprint region, around 1200 cm⁻¹.

C-Cl Stretch: A strong absorption band characteristic of the C-Cl stretching vibration is expected in the range of 650-800 cm⁻¹. This peak is a key indicator of the presence of the chloromethyl group. orgchemboulder.comlibretexts.org

Predicted IR Absorption Data for this compound

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium-Weak
C-H Stretch 2850 - 2960 Medium-Strong
N-H Bend 1590 - 1650 Medium
C-N Stretch ~1200 Medium

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₈ClN), the expected molecular weight is approximately 105.56 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

M⁺ peak: Corresponding to the molecule containing ³⁵Cl.

[M+2]⁺ peak: Corresponding to the molecule containing ³⁷Cl, which is two mass units heavier.

The relative intensity of the M⁺ to [M+2]⁺ peak is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. chemguide.co.ukacs.orgchemdictionary.org

Fragmentation Analysis: Under electron ionization (EI), the this compound molecular ion would be expected to undergo fragmentation. Plausible fragmentation pathways include:

Loss of the chloromethyl radical (•CH₂Cl): This would result in a fragment ion corresponding to the azetidin-3-yl cation.

Loss of a chlorine radical (•Cl): This would generate a cation with a mass corresponding to the 3-(methyl)azetidine radical cation.

Ring opening and subsequent fragmentation: The strained azetidine ring can open, leading to various smaller fragment ions.

Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
~105 Molecular ion peak (M⁺) with ³⁵Cl
~107 Isotopic molecular ion peak ([M+2]⁺) with ³⁷Cl
~56 Fragment ion from loss of •CH₂Cl

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt derivative could be grown, this method would provide definitive information about its solid-state structure.

The key information that could be obtained includes:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-Cl, C-H, N-H) and bond angles within the molecule. This would provide insight into the degree of ring strain in the four-membered azetidine ring.

Ring Conformation: The azetidine ring is not planar and exists in a puckered conformation to relieve some of the ring strain. nih.gov X-ray crystallography could determine the exact puckering angle and the preferred conformation of the ring in the solid state.

Stereochemistry: For chiral derivatives of azetidines, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the macroscopic properties of the solid.

While a specific crystal structure for this compound is not publicly available, studies on other azetidine derivatives have shown that the ring can adopt various puckered conformations depending on the nature and position of the substituents. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chloromethyl)azetidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of azetidine derivatives using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions is common. Optimization includes controlling temperature (0–5°C to minimize side reactions) and solvent polarity (e.g., dichloromethane for better reagent solubility). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., chloromethyl resonance at δ ~3.8–4.2 ppm) and confirms substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates.
  • Elemental Analysis : Confirms purity (>95% for most research-grade syntheses).
    Cross-referencing with literature databases (PubChem, SciFinder) ensures consistency in reported data .

Q. How does the chloromethyl group influence the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : The chloromethyl group confers hydrolytic sensitivity, particularly in protic solvents (e.g., water, alcohols). Stability assays under controlled humidity (e.g., 40% RH) and temperature (4°C vs. room temperature) using HPLC or GC-MS reveal degradation products (e.g., azetidine-3-methanol via hydrolysis). Recommendations include storage under inert gas (Ar/N₂) in anhydrous solvents (e.g., THF) and avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic reactivity at the chloromethyl site, aiding in designing nucleophilic substitution pathways. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to biological targets (e.g., enzymes or receptors). For instance, substituting the chloromethyl group with bioisosteres (e.g., trifluoromethyl) may enhance metabolic stability while retaining activity, as seen in related azetidine-based dopamine transporter ligands .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatization?

  • Methodological Answer : Divergent results often arise from solvent polarity, catalyst loading, or trace moisture. Systematic reproducibility studies should:

  • Vary Solvent Systems : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Control Moisture : Use molecular sieves or anhydrous salts (MgSO₄) in moisture-sensitive reactions.
  • Characterize Byproducts : LC-MS/MS identifies unexpected intermediates (e.g., dimerization products).
    Cross-validation with literature protocols (e.g., PubChem synthetic procedures) clarifies optimal conditions .

Q. How do substituents on the azetidine ring modulate reactivity and application potential in materials science?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance electrophilicity of the chloromethyl group, facilitating polymer crosslinking. In contrast, electron-donating groups (e.g., -OCH₃) stabilize the ring against ring-opening reactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability for material applications. For example, this compound derivatives with aryl substituents (e.g., phenyl) exhibit improved rigidity in liquid crystal phases .

Methodological Best Practices

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rate) meticulously. Use standardized protocols from primary literature (ACS, RSC journals) rather than vendor-supplied data .
  • Critical Analysis : Compare melting points, NMR shifts, and yields across studies to identify outliers. For example, discrepancies in melting points >5°C suggest impurities or polymorphic forms .
  • Safety and Handling : Use Schlenk lines for air-sensitive reactions and prioritize fume hood use due to potential HCl off-gassing during chloromethylation .

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